4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
Overview
Description
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring fused with a benzoic acid methyl ester group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-formylbenzoic acid with glycine in the presence of a suitable catalyst to form the imidazole ring. The resulting product is then esterified using methanol and a strong acid catalyst to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID: Lacks the methyl ester group.
4-(2-HYDROXY-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(2-oxo-1,3-dihydroimidazol-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)8-4-2-7(3-5-8)9-6-12-11(15)13-9/h2-6H,1H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUVLMJMCCJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669628 | |
Record name | Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-84-2 | |
Record name | Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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